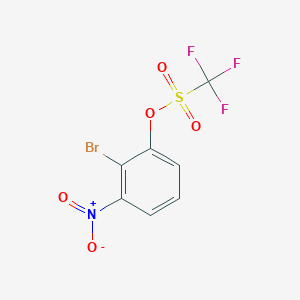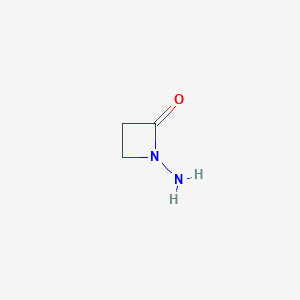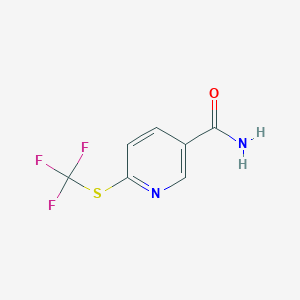
6-((Trifluoromethyl)thio)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-((Trifluoromethyl)thio)nicotinamide is an organic compound that features a nicotinamide group and a trifluoromethylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Trifluoromethyl)thio)nicotinamide typically involves the introduction of a trifluoromethylthio group to a nicotinamide precursor. One common method is the reaction of 6-chloronicotinamide with trifluoromethanesulfenyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-((Trifluoromethyl)thio)nicotinamide can undergo various chemical reactions, including:
Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nicotinamide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nicotinamide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoromethylsulfoxide or trifluoromethylsulfone derivatives.
Reduction: Formation of this compound amines.
Substitution: Formation of substituted nicotinamide derivatives.
科学的研究の応用
6-((Trifluoromethyl)thio)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where modulation of nicotinamide pathways is beneficial.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 6-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or modulation of their activity. The nicotinamide group can participate in redox reactions, influencing cellular processes such as energy metabolism and DNA repair.
類似化合物との比較
Similar Compounds
6-(Trifluoromethyl)nicotinamide: Similar structure but lacks the thio group.
6-(Trifluoromethylthio)pyridine: Similar trifluoromethylthio group but different core structure.
Nicotinamide: Lacks the trifluoromethylthio group.
Uniqueness
6-((Trifluoromethyl)thio)nicotinamide is unique due to the presence of both the trifluoromethylthio and nicotinamide groups. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C7H5F3N2OS |
|---|---|
分子量 |
222.19 g/mol |
IUPAC名 |
6-(trifluoromethylsulfanyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-2-1-4(3-12-5)6(11)13/h1-3H,(H2,11,13) |
InChIキー |
ATCLOSHZDIMBIB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC=C1C(=O)N)SC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12861205.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12861210.png)
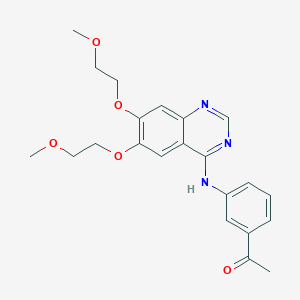
![7-Methyl-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12861215.png)
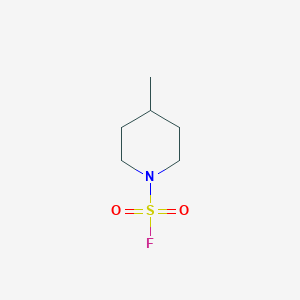

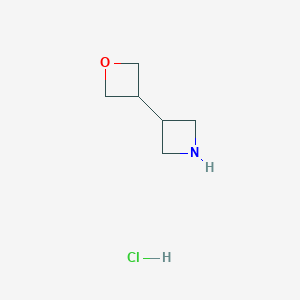

![3H-[1]Benzopyrano[4,3-c]isoxazole-3-methanol, 3a,4-dihydro-7,8-dimethoxy-, (3R,3aS)-rel-](/img/structure/B12861242.png)
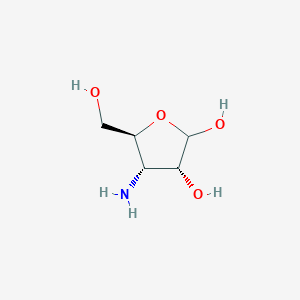
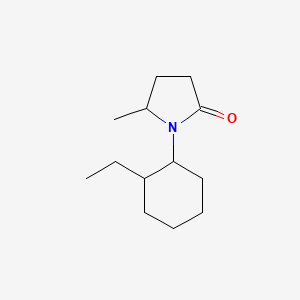
![1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one](/img/structure/B12861252.png)
